molecular formula C24H20Cl2N4O2 B2377189 1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796893-26-9

1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Numéro de catalogue B2377189
Numéro CAS: 1796893-26-9
Poids moléculaire: 467.35
Clé InChI: ACQUAGWWGWGWPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H20Cl2N4O2 and its molecular weight is 467.35. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Crystal Forms and Dissolution Improvement

One key application of this compound, specifically in the form of YM022, is the exploration of its polymorphs for improving dissolution and absorption. Studies have shown that different crystalline forms of YM022 can be obtained by recrystallization from various solvents, and techniques like solid dispersion and wet grinding have been used to enhance its solubility, thereby improving bioavailability (Yano et al., 1996).

Gastrin/CCK-B Receptor Antagonism

The compound has been studied for its role as a potent and selective gastrin/CCK-B receptor antagonist. This includes investigations into its ability to inhibit gastric acid secretion, which is significant for potential applications in treating gastro-oesophageal reflux disease (GORD) and other related conditions (Semple et al., 1997).

Radiolabeling and Tumor Targeting

The development of radioiodinated benzodiazepines derived from this compound for targeting cholecystokinin receptors in tumors demonstrates another research direction. This application is particularly relevant in the context of identifying a higher number of receptor binding sites in tumors, which could be instrumental for in vivo tumor targeting (Akgün et al., 2009).

Solid Dispersion System for Enhanced Absorption

Research has also focused on the physicochemical and pharmaceutical properties of a solid dispersion system containing YM022. This study emphasizes the importance of formulating the compound in a way that enhances its stability and absorption, particularly when administered orally (Yano et al., 1996).

Solubility Enhancement Studies

Studies on the solubility of this compound and related benzodiazepines in various solvent mixtures highlight the ongoing research into improving its solubility. This is crucial for its potential therapeutic applications, as poor water solubility can be a significant barrier to drug efficacy (Soltanpour et al., 2010).

Cholecystokinin Type-B Receptor Antagonism

Investigations into the compound's antagonistic activity at cholecystokinin type-B (CCK-B) receptors have shown its potential in inhibiting specific receptor binding and mobilizing calcium ions. This research is critical for understanding its role in physiological and pharmacological contexts (Dunlop et al., 1997).

Propriétés

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O2/c1-30-20-10-6-5-9-18(20)21(15-7-3-2-4-8-15)28-22(23(30)31)29-24(32)27-14-16-11-12-17(25)13-19(16)26/h2-13,22H,14H2,1H3,(H2,27,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQUAGWWGWGWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.